molecular formula C19H21N3O3S B3796701 Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone

Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone

Cat. No.: B3796701
M. Wt: 371.5 g/mol
InChI Key: CPVREQGCRPOCAV-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, a thiophene ring, an oxazole ring, and a piperazine ring, making it a unique and multifaceted molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Thiophene Ring: The thiophene ring is typically formed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.

    Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of diethylenetriamine with ethylene oxide.

These individual rings are then linked together through various coupling reactions, such as Suzuki or Heck coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxazole ring may produce oxazolidine derivatives.

Scientific Research Applications

Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.

    2-Furoic Acid: A simple furan derivative with a carboxylic acid group.

    Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group.

Uniqueness

Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone is unique due to its complex structure, which combines multiple heterocyclic rings

Properties

IUPAC Name

furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-5-11-26-17(13)18-20-15(14(2)25-18)12-21-6-8-22(9-7-21)19(23)16-4-3-10-24-16/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVREQGCRPOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=C(O2)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Reactant of Route 2
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Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Reactant of Route 3
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Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
Furan-2-yl-[4-[[5-methyl-2-(3-methylthiophen-2-yl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone

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